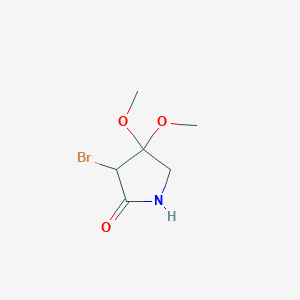

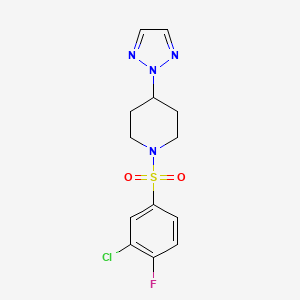

![molecular formula C22H26N4O4S B2369648 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide CAS No. 688356-37-8](/img/structure/B2369648.png)

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide” belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .

Applications De Recherche Scientifique

Structural and Synthesis Research

Research on similar chemical structures, such as quinazoline and acetamide derivatives, has demonstrated their significance in structural chemistry and their potential in creating novel compounds with specific properties. For instance, studies on amide-containing isoquinoline derivatives and their structural aspects have led to insights into gel formation and crystalline salt production upon treatment with various acids, showcasing their potential in materials science (Karmakar, Sarma, & Baruah, 2007). Furthermore, synthesis efforts have yielded compounds like 2-methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridine-3-yloxy)phenylamino]quinazolin-6-yl}-E-allyl)acetamide with antitumor properties, demonstrating the therapeutic potential of such chemical structures (Bang-guo, 2008).

Antimicrobial and Antitubercular Activity

Compounds with a basis in quinazoline and acetamide frameworks have been explored for their antimicrobial and antitubercular activities. For example, 2-(Quinolin-4-yloxy)acetamides have shown potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as antitubercular agents. These compounds also demonstrated safety in cellular toxicity assays and efficacy in infected macrophages, suggesting their viability as drug candidates for tuberculosis treatment (Pissinate et al., 2016).

Potential in Cancer Therapy

Quinazoline derivatives have been actively researched for their anticancer capabilities. The synthetic method for the antitumor compound CP724,714, a related structure, emphasizes the medicinal chemistry efforts towards developing quinazoline-based therapeutics with high purity and yield for oncology applications (Bang-guo, 2008). This underlines the broader potential of such compounds in cancer treatment, given their modifiable structures for enhancing efficacy and reducing toxicity.

Orientations Futures

The study of quinazoline derivatives is a very active area of research, due to their wide range of biological activities . Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, studying its mechanism of action, and assessing its safety and potential applications in medicine or other fields.

Propriétés

IUPAC Name |

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-28-10-6-9-23-20(27)14-31-22-25-19-8-5-4-7-18(19)21(26-22)24-15-11-16(29-2)13-17(12-15)30-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,27)(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAWKNWMQYYRBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2369570.png)

![1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2369572.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369578.png)

![2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2369581.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide](/img/no-structure.png)

![Ethyl 5-(2-ethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369584.png)